molecular formula C27H23FN6O B608350 KIRA7 CAS No. 1937235-76-1

KIRA7

Cat. No.: B608350
CAS No.: 1937235-76-1
M. Wt: 466.5204
InChI Key: BMEJPYIGRYVVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KIRA7 involves the preparation of an imidazopyrazine scaffold. The compound is typically synthesized through a series of reactions, including cyclization and functional group modifications. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

KIRA7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the imidazopyrazine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are studied for their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

KIRA7 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of IRE1α kinase and its effects on cellular processes.

    Biology: Investigated for its role in modulating the unfolded protein response and its potential to alleviate endoplasmic reticulum stress.

    Medicine: Explored as a potential therapeutic agent for diseases such as idiopathic pulmonary fibrosis and other fibrotic diseases.

    Industry: Utilized in the development of new drugs targeting the unfolded protein response pathway

Mechanism of Action

KIRA7 exerts its effects by binding to the ATP-binding site of IRE1α kinase. This binding stabilizes the monomeric form of IRE1α, preventing its dimerization and subsequent activation of its RNase domain. By inhibiting the RNase activity, this compound reduces the splicing of X-box binding protein 1 (XBP1) mRNA, thereby modulating the unfolded protein response and reducing endoplasmic reticulum stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KIRA7

This compound is unique due to its specific binding affinity and allosteric inhibition of IRE1α kinase. Its imidazopyrazine scaffold provides a distinct chemical structure that allows for effective modulation of the unfolded protein response, making it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

1937235-76-1

Molecular Formula

C27H23FN6O

Molecular Weight

466.5204

IUPAC Name

1-(4-(8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-fluorophenyl)urea

InChI

InChI=1S/C27H23FN6O/c1-27(11-12-27)25-33-22(23-24(29)30-13-14-34(23)25)20-9-10-21(19-8-3-2-7-18(19)20)32-26(35)31-17-6-4-5-16(28)15-17/h2-10,13-15H,11-12H2,1H3,(H2,29,30)(H2,31,32,35)

InChI Key

BMEJPYIGRYVVEF-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(F)=C1)NC2=C3C=CC=CC3=C(C4=C5C(N)=NC=CN5C(C6(C)CC6)=N4)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KIRA7;  KIRA 7;  KIRA-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KIRA7
Reactant of Route 2
KIRA7
Reactant of Route 3
Reactant of Route 3
KIRA7
Reactant of Route 4
Reactant of Route 4
KIRA7
Reactant of Route 5
Reactant of Route 5
KIRA7
Reactant of Route 6
KIRA7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.